Zika virus-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zika virus-IN-2 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the Zika virus. The Zika virus is a mosquito-borne flavivirus that has been linked to severe neurological conditions such as Guillain-Barré syndrome and congenital Zika syndrome in fetuses. The compound this compound is being studied for its ability to inhibit the replication and spread of the Zika virus, making it a promising candidate for therapeutic development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Zika virus-IN-2 involves multiple steps, including the isolation, purification, and titration of the virus. The virus is typically isolated from biological samples such as urine, serum, and tissues using techniques like intrathoracic inoculation of Toxorhynchites splendens mosquitoes, followed by sub-passing in C6/36 mosquito cells . The virus is then identified using immunofluorescence assays and real-time reverse transcription-polymerase chain reaction (RT-PCR).

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory methods to produce larger quantities of the compound. This would include optimizing the isolation and purification processes, as well as ensuring the consistency and stability of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Zika virus-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.

Major Products Formed: The major products formed from these reactions are modified versions of this compound that have improved antiviral properties. These modifications can enhance the compound’s ability to inhibit the replication of the Zika virus and reduce its cytotoxicity.

Aplicaciones Científicas De Investigación

Zika virus-IN-2 has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies to understand the chemical properties and reactions of antiviral agents.

Biology: Researchers use this compound to study the biological mechanisms of Zika virus infection and replication.

Medicine: The compound is being investigated for its potential as a therapeutic agent to treat Zika virus infections.

Industry: this compound can be used in the development of diagnostic tools and vaccines for Zika virus.

Mecanismo De Acción

Zika virus-IN-2 exerts its effects by targeting specific molecular pathways involved in the replication and spread of the Zika virus. The compound interacts with viral proteins and host cell receptors to inhibit the virus’s ability to replicate and infect new cells. Key molecular targets include the viral non-structural proteins and host cell receptors such as phosphatidylserine receptors and dendritic cell-specific adhesion receptors .

Comparación Con Compuestos Similares

- Dengue virus inhibitors

- Yellow fever virus inhibitors

- West Nile virus inhibitors

Zika virus-IN-2 stands out due to its targeted action against the Zika virus, making it a crucial compound in ongoing research and therapeutic development efforts.

Propiedades

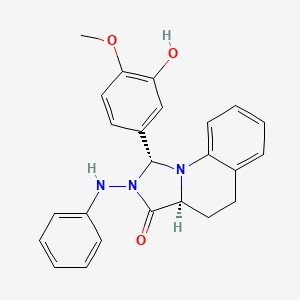

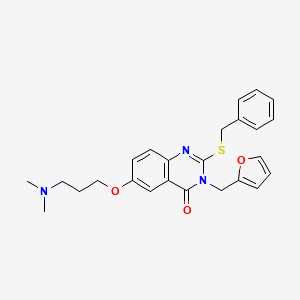

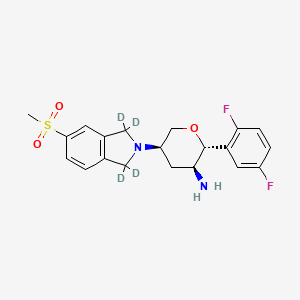

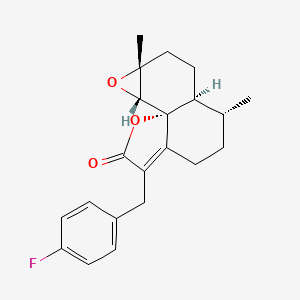

Fórmula molecular |

C24H23N3O3 |

|---|---|

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

(1R,3aS)-2-anilino-1-(3-hydroxy-4-methoxyphenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |

InChI |

InChI=1S/C24H23N3O3/c1-30-22-14-12-17(15-21(22)28)23-26-19-10-6-5-7-16(19)11-13-20(26)24(29)27(23)25-18-8-3-2-4-9-18/h2-10,12,14-15,20,23,25,28H,11,13H2,1H3/t20-,23+/m0/s1 |

Clave InChI |

CCLUPRUZCCYMSD-NZQKXSOJSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |

SMILES canónico |

COC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

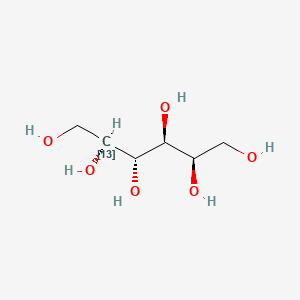

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)